3-Methyl-1-(3-methylisoxazol-5-yl)butan-2-ol
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Overview
Description
3-Methyl-1-(3-methylisoxazol-5-yl)butan-2-ol is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(3-methylisoxazol-5-yl)butan-2-ol typically involves the reaction of 3-methylisoxazole with appropriate alkylating agents under controlled conditions. One common method involves the use of bismuth(III) trifluoromethanesulfonate as a catalyst in a one-pot condensation reaction . The reaction conditions often require a solvent such as isopropanol and a temperature of around 70°C for optimal yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(3-methylisoxazol-5-yl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The isoxazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as halogens (Cl2, Br2) and organometallic compounds (Grignard reagents) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the isoxazole ring.
Scientific Research Applications
3-Methyl-1-(3-methylisoxazol-5-yl)butan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(3-methylisoxazol-5-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its isoxazole ring structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-methylisoxazole: This compound shares the isoxazole ring structure but has an amino group instead of a hydroxyl group.
3-Methyl-1-butanol:
Uniqueness
3-Methyl-1-(3-methylisoxazol-5-yl)butan-2-ol is unique due to its combination of the isoxazole ring and the hydroxyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H15NO2 |
---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
3-methyl-1-(3-methyl-1,2-oxazol-5-yl)butan-2-ol |
InChI |
InChI=1S/C9H15NO2/c1-6(2)9(11)5-8-4-7(3)10-12-8/h4,6,9,11H,5H2,1-3H3 |
InChI Key |
APSVERKOHJHQGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)CC(C(C)C)O |
Origin of Product |
United States |
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